(1E)-1-[(4-ethoxyphenyl)imino]-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1E)-1-[(4-ethoxyphenyl)imino]-4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” is a complex organic compound with a unique fused-ring structure. Let’s break down its features:
IUPAC Name: this compound
Molecular Formula: C₂₃H₂₄N₂O₂
Molecular Weight: Approximately 360.45 g/mol
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps
Condensation Reaction:
Industrial Production:: The industrial production of this compound may involve optimization of the synthetic route, scale-up, and purification processes. specific details are proprietary and not widely available.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: Substitution reactions at the aromatic ring or other functional groups are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products:: The specific products depend on the reaction conditions and substituents present. Detailed studies are needed to identify all possible products.
Scientific Research Applications
This compound has garnered interest in various scientific fields:
Chemistry: Used as a building block for more complex molecules due to its unique structure.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Possible applications in materials science or organic electronics.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are no direct analogs with identical structures, we can compare it to related quinoline derivatives. Notable compounds include :
- Quinine
- Quinidine
- Chloroquine
: Reference: PubChem
Properties
Molecular Formula |
C23H24N2O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)imino-5,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C23H24N2O2/c1-6-27-17-10-8-16(9-11-17)24-20-19-14(2)7-12-18-15(3)13-23(4,5)25(21(18)19)22(20)26/h7-13H,6H2,1-5H3 |
InChI Key |
MQXAYEFMEPNHMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C3=C(C=CC4=C3N(C2=O)C(C=C4C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.